Sodium Reduction in Food Formulations: Monopotassium Glutamate (MPG) vs. Monosodium Glutamate (MSG)
Monopotassium glutamate (MPG) provides a quantifiable reduction in sodium content compared to monosodium glutamate (MSG) when used as a flavor enhancer. MSG contains approximately 12.3% sodium by weight, whereas MPG contains 0% sodium, replacing it with potassium (~21.1% by weight). This allows for a direct, calculated reduction in the sodium load of a food product when MPG is substituted on an equimolar or equal umami intensity basis .
| Evidence Dimension | Sodium content per unit mass |
|---|---|
| Target Compound Data | 0% sodium by weight (potassium salt) |
| Comparator Or Baseline | Monosodium Glutamate (MSG): ~12.3% sodium by weight |
| Quantified Difference | Absolute reduction of ~12.3 percentage points; effectively eliminates sodium from this source. |
| Conditions | Chemical composition analysis based on molecular weights (MSG MW 169.11 g/mol, MPG anhydrous MW 185.22 g/mol). |
Why This Matters
This quantifiable sodium reduction is critical for developing products targeting hypertension management or meeting regulatory guidelines for low-sodium labeling, directly impacting procurement decisions for clean-label and health-conscious formulations.
